molecular formula C23H24ClN3O3S B11276108 N-(2-chlorobenzyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

N-(2-chlorobenzyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide

Cat. No.: B11276108
M. Wt: 458.0 g/mol
InChI Key: YWQNAZJKDCNCTI-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chlorobenzyl Intermediate: Starting with 2-chlorobenzyl chloride, which undergoes a nucleophilic substitution reaction with an appropriate nucleophile.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Cyclization to Form the Hexahydrophthalazinyl Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydrophthalazinyl ring.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial.

Uniqueness

N-(2-chlorobenzyl)-2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)benzenesulfonamide is unique due to its complex structure, which may confer specific biological activities not seen in simpler sulfonamides

Properties

Molecular Formula

C23H24ClN3O3S

Molecular Weight

458.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethyl-5-(4-oxo-5,6,7,8-tetrahydro-3H-phthalazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C23H24ClN3O3S/c1-2-15-11-12-16(22-18-8-4-5-9-19(18)23(28)27-26-22)13-21(15)31(29,30)25-14-17-7-3-6-10-20(17)24/h3,6-7,10-13,25H,2,4-5,8-9,14H2,1H3,(H,27,28)

InChI Key

YWQNAZJKDCNCTI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C3=C2CCCC3)S(=O)(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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